
4-(1-(4-Nitrophenyl)ethyl)morpholine
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Description
4-(1-(4-Nitrophenyl)ethyl)morpholine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-nitrophenyl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution between 4-nitrophenyl ethyl derivatives and morpholine. Optimization involves controlling reaction temperature (70–90°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios. Catalytic acid or base may enhance yield. Crystallization from ethanol/water mixtures improves purity .
Q. How is the crystal structure of 4-(4-nitrophenyl)morpholine characterized?
- Methodological Answer : Single-crystal X-ray diffraction confirms a chair conformation in the morpholine ring and aromatic stacking interactions (3.77 Å interplanar distance). Key parameters include an R factor of 0.048 and data-to-parameter ratio of 11.0. Hydrogen bonding and π-π interactions stabilize the lattice .
Q. What safety precautions are necessary when handling 4-(4-nitrophenyl)morpholine?
- Methodological Answer : Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Work in a fume hood to avoid inhalation. Store in airtight containers away from ignition sources. Emergency protocols include rinsing exposed skin with water and consulting a physician .
Q. What spectroscopic markers confirm the compound’s identity?
- Methodological Answer : NMR (¹H): δ 8.2–8.4 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂). IR: ν(NO₂) ~1520 cm⁻¹, ν(C-O) ~1120 cm⁻¹. Mass spectrometry (ESI-MS) shows [M+H]⁺ at m/z 209.1 .
Q. How can computational chemistry predict its physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gap), solvation energy, and dipole moments. PubChem data (InChIKey, SMILES) enable molecular dynamics simulations for solubility and reactivity predictions .
Advanced Research Questions
Q. How do aromatic stacking interactions influence solid-state properties and drug design?
- Methodological Answer : Stacking interactions enhance thermal stability (TGA/DSC analysis) and influence crystal packing, critical for bioavailability. Co-crystallization studies with target proteins (e.g., kinases) assess binding affinity via docking simulations .
Q. What methodologies resolve contradictions in spectral data for nitro-substituted morpholines?
- Methodological Answer : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. High-resolution MS distinguishes isotopic patterns. Variable-temperature NMR clarifies dynamic effects. Cross-validate with X-ray crystallography .
Q. How does the nitro group’s electronic environment affect reactivity?
- Methodological Answer : Electron-withdrawing nitro groups deactivate the benzene ring, directing electrophilic substitution to meta positions. Reductive amination or palladium-catalyzed coupling modifies the nitro group for functionalization. Cyclic voltammetry quantifies redox behavior .
Q. What assays evaluate antitumor activity in vitro?
- Methodological Answer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀. Apoptosis is assessed via flow cytometry (Annexin V/PI staining). Western blotting detects caspase-3 activation. Compare with positive controls like cisplatin .
Q. How is stability assessed under varying environmental conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) at 40°C/75% RH monitor degradation via HPLC. pH stability (1–13) is tested in buffer solutions. Surface adsorption on glass/silica is quantified using microspectroscopic imaging (AFM, Raman) .
Properties
CAS No. |
96921-35-6 |
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Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-[1-(4-nitrophenyl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N2O3/c1-10(13-6-8-17-9-7-13)11-2-4-12(5-3-11)14(15)16/h2-5,10H,6-9H2,1H3 |
InChI Key |
QIYBRUQLBAEJGZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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